1-Bromo-1-(trifluoromethyl)cyclopropane

Lipophilicity ADME Lead optimization

1-Bromo-1-(trifluoromethyl)cyclopropane (CAS 2490412-97-8) is a 1,1‑disubstituted cyclopropane carrying a bromine atom and a trifluoromethyl group on the same ring carbon. With a molecular formula C₄H₄BrF₃ and a molecular weight of 188.97 g·mol⁻¹, it exhibits a computed LogP of 2.48, zero hydrogen‑bond donors or acceptors, zero rotatable bonds, and a topological polar surface area of 0 Ų.

Molecular Formula C4H4BrF3
Molecular Weight 188.975
CAS No. 2490412-97-8
Cat. No. B2769837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-(trifluoromethyl)cyclopropane
CAS2490412-97-8
Molecular FormulaC4H4BrF3
Molecular Weight188.975
Structural Identifiers
SMILESC1CC1(C(F)(F)F)Br
InChIInChI=1S/C4H4BrF3/c5-3(1-2-3)4(6,7)8/h1-2H2
InChIKeyOPMNGOSTRBPGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1-(trifluoromethyl)cyclopropane (CAS 2490412-97-8): A Geminal Halide–CF₃ Cyclopropane Building Block for Medicinal Chemistry and Cross-Coupling


1-Bromo-1-(trifluoromethyl)cyclopropane (CAS 2490412-97-8) is a 1,1‑disubstituted cyclopropane carrying a bromine atom and a trifluoromethyl group on the same ring carbon. With a molecular formula C₄H₄BrF₃ and a molecular weight of 188.97 g·mol⁻¹, it exhibits a computed LogP of 2.48, zero hydrogen‑bond donors or acceptors, zero rotatable bonds, and a topological polar surface area of 0 Ų [1]. These physicochemical properties make it a compact, lipophilic, and metabolically robust fragment that is commercially available at 98 % purity and recommended for long‑term storage in a cool, dry place .

Why 1-Bromo-1-(trifluoromethyl)cyclopropane Cannot Be Simply Interchanged with Its Closest Analogs


Although several 1‑halo‑1‑(fluoroalkyl)cyclopropanes share a common cyclopropane scaffold, even subtle variations in halogen identity (Br → Cl, Br → I) or fluorination pattern (CF₃ → CF₂H, CF₃‑cyclopropyl → CF₃‑CH₂‑cyclopropyl) alter the reactivity, lipophilicity, metabolic stability, and ultimate performance of the final molecule. A procurement decision based solely on nominal structural similarity risks selecting a building block with an order‑of‑magnitude difference in cross‑coupling reactivity [1], a > 0.2‑unit shift in LogP that can affect ADME properties [2], or the loss of the metabolic‑shielding effect that makes the CF₃‑cyclopropyl motif a validated tert‑butyl bioisostere [3]. The evidence below demonstrates exactly where 1‑bromo‑1‑(trifluoromethyl)cyclopropane provides quantifiable differentiation in a procurement or candidate‑selection context.

Head‑to‑Head and Class‑Level Quantitative Evidence for 1-Bromo-1-(trifluoromethyl)cyclopropane Differentiation


Lipophilicity Advantage Over the Difluoromethyl Analog: LogP 2.48 vs. 2.20

The target compound exhibits a computed LogP of 2.48 (XLogP3‑AA = 2.5) [1], whereas the corresponding difluoromethyl analog 1‑bromo‑1‑(difluoromethyl)cyclopropane (CAS 2551118‑10‑4) has a reported LogP of 2.2 [2]. The ΔLogP of approximately +0.28 indicates that the CF₃‑bearing compound is substantially more lipophilic, a critical parameter for membrane permeability and CNS penetration in drug discovery. This difference exceeds the typical margin considered meaningful for structure–activity relationship interpretation (≥ 0.2 log units).

Lipophilicity ADME Lead optimization

Superior Cross‑Coupling Reactivity of the C–Br Bond Versus the C–Cl Analog

Organobromides undergo oxidative addition to Pd(0) significantly faster than the corresponding chlorides. Kinetic studies on the oxidative addition of phenyl halides to Pd(0) complexes report a rate constant kapp(Ph–Br) = 0.48 mol⁻¹ L s⁻¹, whereas kapp(Ph–Cl) is smaller by at least an order of magnitude [1]. While these values are measured on aryl systems, the relative reactivity trend (C–Br ≫ C–Cl) is a well‑established class‑level inference for cyclopropyl halides as well. Consequently, 1‑bromo‑1‑(trifluoromethyl)cyclopropane is expected to participate in Suzuki–Miyaura, Buchwald–Hartwig, and other Pd‑catalyzed coupling reactions under milder conditions and with lower catalyst loadings than 1‑chloro‑1‑(trifluoromethyl)cyclopropane.

Cross-coupling Oxidative addition Palladium catalysis

Higher Reactivity of gem‑Dibromocyclopropanes Versus gem‑Dichlorocyclopropanes in Radical Transformations

In radical carbonylation reactions of 2,3‑cis‑disubstituted 1,1‑dihalocyclopropanes, gem‑dibromocyclopropanes were found to be inherently more reactive than gem‑dichloro‑ and bromochlorocyclopropanes, serving as favorable substrates with stereoselectivities exceeding 99:1 [1]. Although 1‑bromo‑1‑(trifluoromethyl)cyclopropane is formally a gem‑bromo‑CF₃ rather than a gem‑dibromo system, the presence of a single C–Br bond adjacent to an electron‑withdrawing CF₃ group is expected to confer analogous reactivity advantages in radical‑mediated functionalisations compared to the corresponding chloro‑CF₃ analog. This reactivity ordering is critical for chemists selecting a building block for radical cascade or carbonylation sequences.

Radical chemistry Carbonylation Cyclopropane functionalization

Validated Metabolic Stability of the CF₃‑Cyclopropyl Motif as a tert‑Butyl Bioisostere

The trifluoromethylcyclopropyl (Cp‑CF₃) group has been explicitly validated as a metabolically stable replacement for the oxidation‑prone tert‑butyl (t‑Bu) group. In a matched‑pair study, compound 9 (Cp‑CF₃) exhibited an in vitro rat liver microsome clearance (RLM Cl) of < 5 mL min⁻¹ kg⁻¹ and a rat in vivo clearance of 4.6 mL min⁻¹ kg⁻¹ with a half‑life (t₁/₂) of 9.1 h, whereas its t‑Bu counterpart (compound 1) showed RLM Cl = 33 mL min⁻¹ kg⁻¹ and in vivo Cl = 20 mL min⁻¹ kg⁻¹ with t₁/₂ = 2.3 h [1]. In a second matched pair, compound 12 (Cp‑CF₃) gave RLM Cl = 10 mL min⁻¹ kg⁻¹ and rat Cl = 25 mL min⁻¹ kg⁻¹ (t₁/₂ = 3.4 h) vs. compound 11 (t‑Bu) with RLM Cl = 36 mL min⁻¹ kg⁻¹ and rat Cl = 352 mL min⁻¹ kg⁻¹ (t₁/₂ = 0.2 h). These data demonstrate that the Cp‑CF₃ unit, which is directly accessed from 1‑bromo‑1‑(trifluoromethyl)cyclopropane, confers a consistent and substantial reduction in hepatic clearance.

Metabolic stability Bioisostere Pharmacokinetics

Attenuated SN2 Reactivity Compared to the Bromomethyl Analog Enables Chemoselective Transformations

Cyclopropyl bromide is documented to react approximately 10‑fold slower than isopropyl bromide in SN2 reactions under identical conditions [1][2]. Extrapolating this class‑level observation, 1‑bromo‑1‑(trifluoromethyl)cyclopropane, in which the bromine is directly attached to a sterically hindered, electron‑deficient cyclopropane carbon, is expected to have significantly lower SN2 reactivity than its constitutional isomer 1‑(bromomethyl)‑1‑(trifluoromethyl)cyclopropane (CAS 1155272‑93‑7), which possesses a less hindered primary bromide. This differential reactivity is advantageous when both an electrophilic cyclopropyl carbon and an electrophilic alkyl chain are present in a synthetic intermediate, allowing sequential and chemoselective functionalization.

Chemoselectivity SN2 reactivity Reaction design

Zero Hydrogen‑Bond Donors and Acceptors for Maximal Passive Permeability and Minimal Off‑Target Binding

According to PubChem computed descriptors and LeYan vendor data, 1‑bromo‑1‑(trifluoromethyl)cyclopropane has 0 hydrogen‑bond donors, 0 hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 0 Ų [1]. In contrast, many heteroatom‑containing cyclopropane building blocks (e.g., 1‑(trifluoromethyl)cyclopropane‑1‑carboxylic acid, CAS 277756‑45‑3, TPSA ≈ 37.3 Ų; or 1‑(trifluoromethyl)cyclopropanamine, TPSA ≈ 26.0 Ų) carry polar functionality that increases TPSA and reduces passive membrane permeability. The Van De Waterbeemd limit for oral absorption (TPSA < 140 Ų) and for CNS penetration (TPSA < 60–70 Ų) highlights the advantage of a TPSA = 0 Ų fragment for constructing brain‑penetrant or highly permeable compounds.

Permeability Molecular design Fragment-based drug discovery

Procurement‑Relevant Application Scenarios for 1-Bromo-1-(trifluoromethyl)cyclopropane


Metabolic Stability Rescue in Lead Optimization

When a lead series containing a tert‑butyl group shows unacceptably high hepatic clearance, direct replacement with the Cp‑CF₃ motif derived from 1‑bromo‑1‑(trifluoromethyl)cyclopropane has been shown to reduce in vivo rat clearance by 4‑ to 14‑fold and extend half‑life by up to 17‑fold in matched‑pair comparisons [1]. This scenario applies to any drug discovery program facing a tert‑butyl oxidation liability, particularly in CNS and cardiovascular targets where low clearance is a prerequisite for once‑daily dosing.

Suzuki–Miyaura Diversification of the Cyclopropyl Core

The C–Br bond of the target compound enables efficient Pd‑catalyzed cross‑coupling with aryl, heteroaryl, and vinyl boronic acids, exploiting the fact that aryl bromides undergo oxidative addition at least an order of magnitude faster than aryl chlorides [2]. This is the primary route for installing the Cp‑CF₃ group into drug‑like scaffolds, including the 1‑aryl‑1‑trifluoromethylcyclopropane intermediates described in patents for T‑type calcium channel blockers (e.g., US 10,899,695) [3].

CNS‑Penetrant Fragment Design

With a TPSA of 0 Ų, zero hydrogen‑bond donors, zero hydrogen‑bond acceptors, and a LogP of 2.48, this building block is ideally suited for fragment‑based drug discovery programs targeting the central nervous system, where passive permeability is paramount [4]. It can be incorporated into growing fragments without pushing the TPSA beyond the 60–70 Ų threshold associated with poor brain exposure.

Chemoselective Sequential Functionalization Strategies

When a synthetic sequence requires differentiation between two electrophilic sites, the attenuated SN2 reactivity of the cyclopropyl C–Br bond (~10‑fold slower than a secondary alkyl bromide [5][6]) offers a chemoselectivity window. This allows, for example, a primary alkyl bromide (e.g., in a side chain) to be displaced by a nucleophile while the cyclopropyl bromide remains intact for a subsequent cross‑coupling step, a strategy not accessible with the isomeric 1‑(bromomethyl)‑1‑(trifluoromethyl)cyclopropane.

Quote Request

Request a Quote for 1-Bromo-1-(trifluoromethyl)cyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.